Galanal B
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Overview
Description
Galanal B is a compound found in the plant species of the Zingiberaceae (ginger) family . It’s a key component of galangal, a rhizome often used in Asian, Southeast Asian, and Indian cooking . Galangal is known for its peppery and spicy flavor with a zesty bite and a hint of pine .
Synthesis Analysis
The first chemical synthesis of Galanal A and B was achieved by a concise and highly efficient pathway starting from commercially available (+)-sclareolide . The process features a Wittig reaction and a titanocene-mediated radical cyclization as the key steps .
Molecular Structure Analysis
The molecular structure of Galanal B has been studied using computational methods . The binding free energy of Galanal B was found to be -56.664 when compared to the control compound 2AZ5-56.000 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Galanal B include a Wittig reaction and a titanocene-mediated radical cyclization . These reactions are key steps in the synthesis process starting from (+)-sclareolide .
Scientific Research Applications
Synthesis and Chemical Properties
- Galanal B has been synthesized through a concise and efficient pathway starting from (+)-sclareolide, involving Wittig reaction and titanocene-mediated radical cyclization (Kumar & Chein, 2014).
- Another synthesis of galanal A and B was achieved from geraniol, using Lewis acid assisted chiral Brønsted acid-mediated cationic polyene cyclization and titanocene-mediated radical cyclization (Lin & Chein, 2017).
Biological Activities and Therapeutic Potential
- Galanals A and B have shown potent cytotoxic effects on cultured human T lymphoma Jurkat cells, suggesting their potential as anticancer agents. Their mechanism involves inducing apoptotic cell death, characterized by DNA fragmentation and caspase-3 activation (Miyoshi et al., 2003).
- Galanal B acts as a competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO) 1, an enzyme with an important immunomodulatory function. It has been found to interfere with transcriptional functions of nuclear factor-κB and the interferon-γ signaling pathway, which are significant for immune response. This suggests potential applications in treating immune-related diseases (Yamamoto et al., 2014).
- Galanal A and B also exhibit antimicrobial activities against Gram-positive bacteria and yeasts, indicating their potential use in antimicrobial therapies (Abe et al., 2004).
Analgesic Activity
- In a study involving Alpinia galanga, a plant containing galanal B, it was found that the extract of this plant had significant analgesic activity in mice models. Computational analysis identified Galanal B as a lead compound with promising pharmacokinetic and drug-like features (Subash et al., 2018).
Mechanism of Action
properties
CAS RN |
104113-52-2 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4aS,6aS,7R,11aR,11bS)-7-hydroxy-4,4,11b-trimethyl-1,2,3,4a,5,6,7,8,11,11a-decahydrocyclohepta[a]naphthalene-6a,9-dicarbaldehyde |
InChI |
InChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17+,19-,20-/m0/s1 |
InChI Key |
UDKRLAJJSYRYRU-NIMBFUQJSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C(C[C@H]3O)C=O)C=O)(C)C |
SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |
Other CAS RN |
104113-52-2 |
synonyms |
galanal B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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